molecular formula C7H11N3O B1456372 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide CAS No. 863751-98-8

5-ethyl-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B1456372
M. Wt: 153.18 g/mol
InChI Key: KFWIZKIUVPKZNO-UHFFFAOYSA-N
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Description

“5-ethyl-1-methyl-1H-pyrazole-3-carboxamide” is a chemical compound . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .

Scientific Research Applications

Pyrazole derivatives have a wide range of applications in various scientific fields . Here are some general applications of pyrazole derivatives:

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
    • They are used as scaffolds in the synthesis of bioactive chemicals .
  • Agrochemistry

    • Pyrazoles are used in the development of herbicides .
  • Coordination Chemistry

    • Pyrazoles can act as ligands in the formation of coordination compounds .
  • Organometallic Chemistry

    • Pyrazoles are used in the synthesis of organometallic compounds .

Safety And Hazards

“1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” causes serious eye irritation and may cause respiratory irritation. Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

It is suggested that 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides .

properties

IUPAC Name

5-ethyl-1-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-5-4-6(7(8)11)9-10(5)2/h4H,3H2,1-2H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWIZKIUVPKZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-methyl-1H-pyrazole-3-carboxamide

Synthesis routes and methods

Procedure details

A mixture of ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (5.03 g, 27.6 mmol) and ammonium hydroxide (28 mL of 30%) was stirred for 18 hours at ambient temperature. A precipitate formed, was isolated by filtration, and washed with cold hexanes to provide 2.60 g of 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide as a white solid, mp 170-172° C.
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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